molecular formula C16H22N2O3S B508830 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole CAS No. 1003989-01-2

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B508830
CAS No.: 1003989-01-2
M. Wt: 322.4g/mol
InChI Key: KEXNFQKERKFIEG-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The mechanism of action involves the compound binding to the active site of 11β-HSD1, effectively blocking its ability to convert inactive cortisone to active cortisol within specific tissues. This targeted inhibition is a key therapeutic strategy under investigation for metabolic disorders. Research applications for this inhibitor are extensive, focusing on conditions like metabolic syndrome, type 2 diabetes, and obesity, where localized cortisol excess contributes to pathology. Studies have explored its potential to improve glucose tolerance, reduce hepatic steatosis, and ameliorate other metabolic parameters in preclinical models. The compound serves as a critical tool for researchers to delineate the pathophysiological roles of 11β-HSD1 and to validate it as a drug target. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-6-21-14-8-7-13(16(3,4)5)11-15(14)22(19,20)18-10-9-12(2)17-18/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXNFQKERKFIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are often employed to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Agricultural Applications

Insecticide Development
The compound is noted for its effectiveness as an agricultural insecticide. Research indicates that it can control various pests, including those resistant to conventional pesticides. Its low toxicity profile makes it a suitable candidate for sustainable pest management practices in horticulture and agriculture .

Mechanism of Action
The compound works by disrupting the normal physiological processes in pests, leading to their mortality. This mechanism is particularly beneficial in addressing the growing issue of pesticide resistance among agricultural pests. Studies have shown that formulations containing this compound can significantly reduce pest populations without harming beneficial insects .

Pharmaceutical Applications

Anti-inflammatory Properties
Research has indicated that derivatives of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole exhibit anti-inflammatory effects. This property makes it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses .

Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, making it a subject of interest for further research in oncology. The specific pathways through which it exerts these effects are still under investigation, but initial findings are promising .

Case Studies

Field Trials
In field trials conducted in various agricultural settings, formulations containing this compound demonstrated significant efficacy against target pest species while maintaining safety profiles for non-target organisms. These trials are crucial for regulatory approval and practical application in farming practices.

Clinical Research
Clinical studies investigating the anti-inflammatory and anticancer properties of this compound are ongoing. Initial results have shown promise in reducing inflammation markers in patients with chronic inflammatory diseases, indicating potential for future therapeutic use .

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins and enzymes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs, emphasizing synthesis, physicochemical properties, and functional implications.

Structural and Functional Differences

Compound Name Key Substituents/Features Structural Implications
Target Compound 3-methylpyrazole; 5-tert-butyl-2-ethoxyphenylsulfonyl High lipophilicity (tert-butyl), moderate solubility (ethoxy), potential metabolic stability .
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) [] Amino, hydroxy, thiophene/cyano groups Enhanced hydrogen bonding (amino/hydroxy); electron-withdrawing cyano groups may affect reactivity .
Pyrazolo[3,4-d]pyrimidinyl chromenone [] Fused pyrazolo-pyrimidine; fluorophenyl chromenone Increased planarity (aromatic stacking); fluorines enhance bioavailability and target affinity .
5-[1-(Benzenesulfonyl)pyrazol-3-yl]-2-phenylthiazole [] Thiazole ring; benzenesulfonyl group Thiazole’s electron-rich nature may influence π-π interactions; sulfonyl group aids in binding .

Physicochemical Properties

Property Target Compound Compound 7a/7b [1] Chromenone Derivative [2] Thiazole Hybrid [3]
Molecular Weight ~350–400 (estimated) ~250–300 615.7 ~350–400
Melting Point Not reported Not reported 163–166°C Not reported
Key Functional Groups Sulfonyl, tert-butyl, ethoxy Amino, hydroxy, cyano Fluorine, fused rings Thiazole, sulfonyl

Pharmacological Implications

  • Lipophilicity: The tert-butyl group in the target compound enhances membrane permeability but may reduce aqueous solubility compared to the hydroxy/amino groups in 7a/7b .
  • Metabolic Stability: Sulfonamides (target compound and thiazole hybrid) are generally resistant to oxidative metabolism, whereas hydroxy/amino groups in 7a/7b may undergo conjugation .

Biological Activity

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butyl group, an ethoxy group, and a sulfonyl group. These structural characteristics contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth. In one study, the compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis and other pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. A series of pyrazole derivatives, including this compound, were tested against multiple cancer cell lines. Notably, it showed cytotoxic effects with IC50 values indicating effective growth inhibition. For example, related pyrazole compounds have demonstrated IC50 values ranging from 0.95 nM to 49.85 μM against various cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The sulfonyl group may act as an electrophile, facilitating interactions with nucleophilic sites on proteins and enzymes. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound. Variations in the substituents on the pyrazole ring have been shown to significantly affect both antimicrobial and anticancer activities. For example, modifications at specific positions on the ring can enhance potency while reducing cytotoxicity against non-target cells .

Case Study 1: Antimycobacterial Activity

In a study focused on developing new antimycobacterial agents, this compound was part of a series of compounds evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values as low as 0.3 μM, significantly outperforming traditional antibiotics like isoniazid .

Case Study 2: Anticancer Screening

Another study assessed the anticancer potential of various pyrazole derivatives, including our compound of interest. The results showed that it induced apoptosis in cancer cells with minimal cytotoxic effects on normal cells. The findings suggest that this compound could be a candidate for further development in cancer therapeutics .

Comparative Analysis

To better understand the position of this compound among similar compounds, a comparative analysis was conducted based on their biological activities:

Compound NameMIC (μM)IC50 (μM)Target Pathway
This compoundLow micromolar0.95 - 49.85Antimicrobial/Anticancer
Isoniazid1.8Not applicableAntimycobacterial
BM6350.12Not applicableAntimycobacterial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole?

  • Methodological Answer : A multi-step approach is recommended.

Step 1 : Introduce the tert-butyl and ethoxy groups to the phenyl ring via Friedel-Crafts alkylation or nucleophilic aromatic substitution, ensuring steric and electronic compatibility (e.g., tert-butyl introduction methods in ).

Step 2 : Sulfonate the phenyl ring using sulfur trioxide-triethylamine complexes or chlorosulfonic acid under anhydrous conditions (analogous to sulfonated benzoxazolium synthesis in ).

Step 3 : Couple the sulfonated intermediate with 3-methylpyrazole via nucleophilic substitution, optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

  • Validation : Monitor intermediates via TLC (toluene/ethyl acetate/water systems; ) and confirm purity via HPLC (>95%).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, ethoxy quartet at ~3.4–4.2 ppm) and sulfonyl group integration ( ).
  • FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm1^{-1}) and pyrazole C-N vibrations (~1500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out side products .
  • HPLC : Assess purity using C18 columns with acetonitrile/water gradients ().

Q. What safety protocols should be followed given limited toxicity data?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact, as sulfonates and pyrazoles may irritate mucous membranes ( ).
  • Waste Disposal : Segregate organic waste and collaborate with licensed disposal services to prevent environmental contamination ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonated pyrazole derivatives?

  • Methodological Answer :

  • Control Experiments : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with cyclopropyl or methoxy groups) to isolate structure-activity relationships ( ).
  • Purity Verification : Use HPLC-MS to detect trace impurities (<1%) that may skew bioactivity results ().
  • Solvent Effects : Test solubility in DMSO, ethanol, and aqueous buffers to assess aggregation or stability issues ( ).

Q. What mechanistic insights explain the reactivity of the sulfonyl group in electrophilic substitution reactions?

  • Methodological Answer :

  • Electrophilic Attack : The sulfonyl group acts as a meta-directing deactivating group, reducing electrophilic substitution rates. Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with non-sulfonated analogs ( ).
  • Catalysis : Employ Lewis acids (e.g., AlCl3_3) to enhance regioselectivity in subsequent functionalization ( ).

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cyclooxygenase-2), focusing on sulfonyl hydrogen bonds and tert-butyl hydrophobic interactions (inspired by triazole-thiol studies in ).
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes in explicit solvent (e.g., water) over 100 ns trajectories to validate docking poses .

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